

2-Hydroxyquinoline: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Hydroxyquinoline

Cat. No.: B3428878

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CAS Number: 59-31-4

This technical guide provides an in-depth overview of **2-Hydroxyquinoline** (also known as 2-quinolinol or carbostyryl), a heterocyclic aromatic organic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and discusses its biological activities and applications.

Core Properties of 2-Hydroxyquinoline

2-Hydroxyquinoline exists in tautomeric equilibrium with its keto form, 2(1H)-quinolinone. It is a stable compound under normal conditions and serves as a versatile intermediate in the synthesis of more complex molecules.^[1]

Physicochemical Data

The key physical and chemical properties of **2-Hydroxyquinoline** are summarized below for easy reference.

Property	Value	Reference(s)
CAS Number	59-31-4	[1][2][3]
Molecular Formula	C ₉ H ₇ NO	[1][3]
Molecular Weight	145.16 g/mol	[1][2][4]
Appearance	White to light purple or brownish powder; Light yellow crystalline solid	[1][4]
Melting Point	198-199.5 °C	[1]
Boiling Point	346.7 °C at 760 mmHg	[1]
Solubility	Soluble in alcohol, diethyl ether, and dilute HCl. Slightly soluble in water.	[5]
Density	1.3±0.1 g/cm ³	[1]
Flash Point	167.2±20.4 °C	[1]
Stability	Stable under normal temperatures and pressures.	[1]

Spectral Data

Spectral Data Type	Key Information	Reference(s)
UV/Vis Spectroscopy	In a study for simultaneous determination of quinoline and 2-hydroxyquinoline, spectral measurements were taken at 289 nm (the isosbestic point), 326 nm, and 380 nm.	[6][7]
Time-of-Flight Mass Spectrometry (TOFMS)	The origins for the lactam and lactim forms are observed at 29,112 and 31,349 cm ⁻¹ , respectively.	[8]

Experimental Protocols

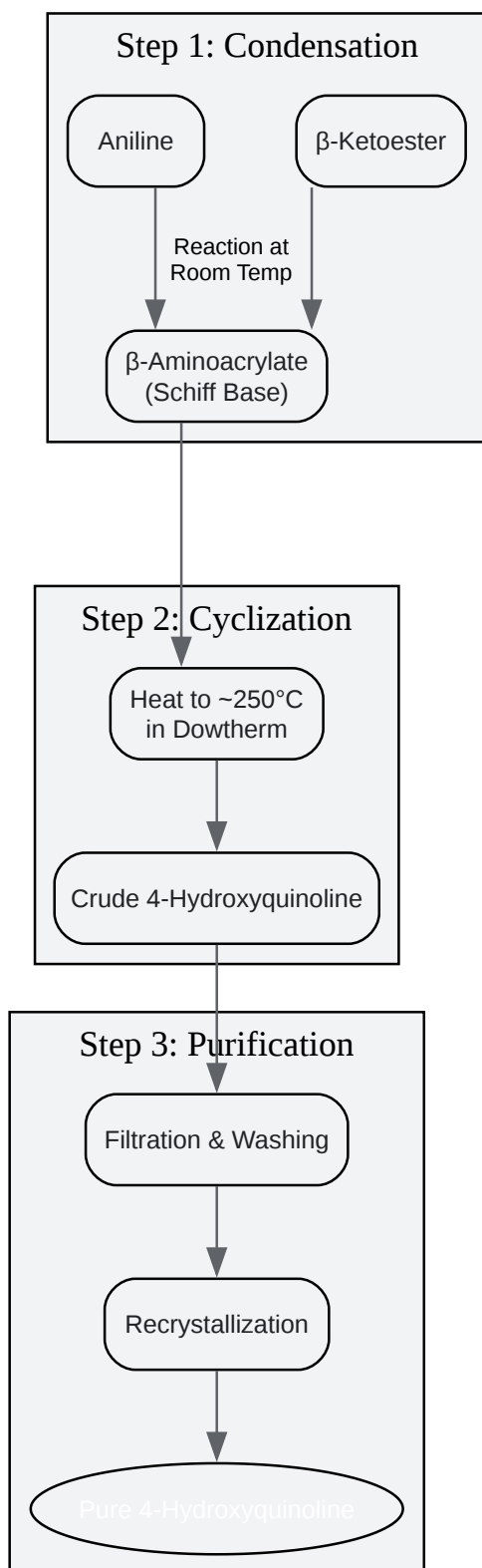
This section details methodologies for the synthesis and analysis of **2-Hydroxyquinoline**, providing a foundation for laboratory work.

Synthesis of 2-Hydroxyquinoline Derivatives

Method 1: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a classic method for producing 4-hydroxyquinolines through the condensation of anilines with β -ketoesters. The reaction proceeds via a Schiff base intermediate and requires high temperatures for the final cyclization step.[\[4\]](#)[\[9\]](#)

- Materials:
 - Aniline
 - β -ketoester (e.g., ethyl acetoacetate)
 - High-boiling point solvent (e.g., Dowtherm, diphenyl ether)
- Procedure:
 - Condensation: React aniline with the β -ketoester at room temperature or with moderate heating. This kinetically favored reaction attacks the keto group, forming the β -aminoacrylate intermediate.
 - Cyclization: Heat the β -aminoacrylate intermediate in a high-boiling point solvent (e.g., Dowtherm) to approximately 250 °C. This high temperature facilitates the electrocyclic ring closing, which is the rate-determining step.[\[2\]](#)
 - Work-up: During the reaction, ethanol is formed and can be distilled off. After cooling, the solid product separates. It can be collected by filtration and washed with a suitable solvent like petroleum ether.
 - Purification: The crude product can be purified by recrystallization from boiling water, often with the use of decolorizing carbon to remove impurities.[\[2\]](#)



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Caption: Workflow for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.

Method 2: Synthesis from 2-Methylquinolines

Hydroxyquinolines can be synthesized via an acetic acid-catalyzed nucleophilic addition of 2-methylquinolines to aldehydes in an aqueous medium.^[1]

- Materials:
 - 2-Methylquinoline
 - Aldehyde (e.g., 2-aryloxy/alkoxybenzaldehyde)
 - Acetic Acid (HOAc)
 - Water
- Procedure:
 - Combine 2-methylquinoline (0.3 mmol), the aldehyde (0.45 mmol), and acetic acid (20 mol-%) in water (1.5 mL) in a reaction vessel.^[1]
 - Heat the reaction mixture at 100 °C for 24 hours.^[1]
 - After the reaction is complete, isolate the product. The specific work-up procedure would depend on the physical properties of the resulting hydroxyquinoline derivative.

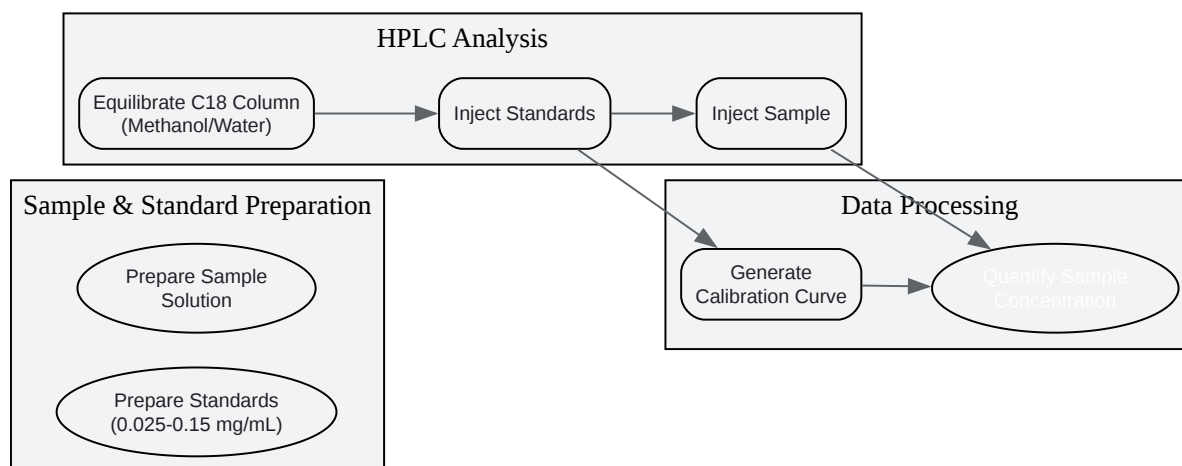
Analytical Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of **2-Hydroxyquinoline** and its derivatives.

- Instrumentation:
 - HPLC system with UV detector
 - Reversed-phase C18 column (e.g., 250 x 4.6 mm ID, 10 µm)
- Mobile Phase & Conditions:

- A common mobile phase is a mixture of methanol and water (e.g., 75:25 v/v).[10]
- For separating a mixture of quinolines, a gradient elution can be used, for example, starting with 95% 0.01 M acetate buffer (pH 5.0) and 5% acetonitrile, ramping to 10% buffer and 90% acetonitrile.[11]
- Flow Rate: 1.5 mL/min[10]
- Column Temperature: 40 °C[10]
- Detection Wavelength: 220 nm or 254 nm[12]
- Injection Volume: 20 µL[10]
- Procedure:
 - Prepare standard solutions of **2-Hydroxyquinoline** in the mobile phase across a desired concentration range (e.g., 0.025–0.15 mg/mL).[10]
 - Prepare the sample solution by dissolving the analyte in the mobile phase.
 - Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
 - Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
 - Inject the sample solution and determine the concentration of **2-Hydroxyquinoline** by comparing its peak area to the calibration curve.



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Caption: General workflow for the quantitative analysis of **2-Hydroxyquinoline** by HPLC.

Method 2: UV/Vis Spectroscopy

This method is suitable for the rapid determination of **2-Hydroxyquinoline**, especially in process monitoring, such as biodegradation studies.[6][7]

- Instrumentation:
 - UV/Vis Spectrophotometer
- Procedure:
 - Turn on the instrument and allow the lamp to warm up for at least 15-30 minutes.
 - Prepare a blank solution (the solvent used to dissolve the sample).
 - Prepare standard solutions of **2-Hydroxyquinoline** at known concentrations.
 - Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_{max}).

- Zero the instrument using the blank solution in a cuvette.
- Measure the absorbance of each standard solution at λ_{max} to create a calibration curve.
- Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
- For simultaneous analysis with interfering substances like quinoline, a tri-wavelength method can be employed, measuring absorbance at an isosbestic point (289 nm) and two other wavelengths (e.g., 326 nm and 380 nm) to resolve the mixture components.[\[6\]](#)[\[7\]](#)

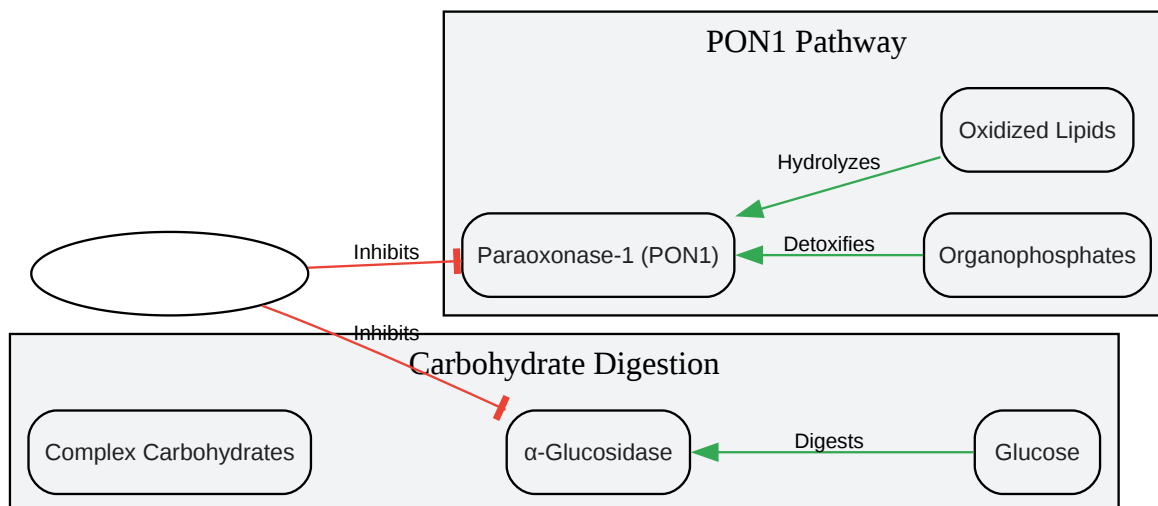
Biological Activity and Applications

2-Hydroxyquinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The quinoline core is present in many pharmacologically active substances.[\[13\]](#)

Enzyme Inhibition

2-Hydroxyquinoline has been identified as a potent inhibitor of several enzymes.

- **Paraoxonase-1 (PON1) Inhibition:** **2-Hydroxyquinoline** is a well-characterized competitive inhibitor of PON1, an enzyme associated with high-density lipoproteins (HDL) that plays a role in protecting against atherosclerosis and organophosphate toxicity.[\[14\]](#)[\[15\]](#)[\[16\]](#) The IC_{50} value for its inhibition of PON1 has been shown to match that of purified PON1, making it a useful reference compound in high-throughput screening assays.[\[16\]](#)[\[17\]](#)
- **α -Glucosidase and α -Amylase Inhibition:** Studies have demonstrated that **2-Hydroxyquinoline** exhibits potent inhibitory activity against α -glucosidase and α -amylase, enzymes involved in carbohydrate digestion.[\[18\]](#)[\[19\]](#) This suggests its potential as a lead compound for the development of anti-diabetic agents that can help control postprandial hyperglycemia.[\[18\]](#)[\[20\]](#)



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Caption: Inhibitory action of **2-Hydroxyquinoline** on key metabolic enzymes.

Applications in Drug Development and Synthesis

- **Pharmaceutical Intermediate:** **2-Hydroxyquinoline** is a critical building block in organic synthesis for creating more complex molecules with potential therapeutic value.^[1] Its structure allows for various chemical modifications, enabling the development of diverse compound libraries for drug discovery.^[15]
- **Anticancer Research:** It has been used in the design of platinum(IV) complexes that act as photoactivated prodrugs, releasing cytotoxic Pt(II) species with potential anticancer activity.^[21]
- **Agrochemicals:** The compound serves as an intermediate in the production of certain pesticides, highlighting its role in modern agriculture.^[15]

Safety and Handling

2-Hydroxyquinoline is considered hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.^{[2][22]}

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (safety goggles). Use a dust mask or respirator if generating dust.[2]
- Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
- Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[11]

This guide serves as a foundational resource for researchers working with **2-**

Hydroxyquinoline. For specific applications and advanced studies, consulting the primary literature cited is highly recommended.

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- To cite this document: BenchChem. [2-Hydroxyquinoline: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428878#2-hydroxyquinoline-cas-number-and-properties]

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